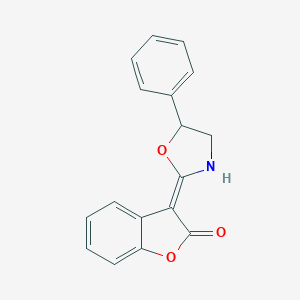
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one, commonly known as POB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. POB is a benzofuran derivative that is synthesized using a multi-step process.
作用機序
POB exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II results in DNA damage and cell death. POB also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 results in reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that POB has several biochemical and physiological effects. POB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. POB also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins. Additionally, POB has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
実験室実験の利点と制限
POB has several advantages for lab experiments. POB is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, POB has some limitations for lab experiments. POB is insoluble in water, which limits its use in aqueous-based experiments. Additionally, POB has low bioavailability, which limits its use in in vivo experiments.
将来の方向性
There are several future directions for the study of POB. One potential direction is the development of POB analogs that have improved bioavailability and solubility. Another potential direction is the study of the mechanism of action of POB in more detail. Finally, the potential applications of POB in the treatment of Alzheimer's disease and diabetes should be further explored.
合成法
The synthesis of POB is a multi-step process that involves the reaction of 2-hydroxybenzophenone with phenylglycine to form a Schiff base. The Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the oxazolidinone ring. Finally, the oxazolidinone ring is opened using sodium methoxide to form POB.
科学的研究の応用
POB has been the subject of several scientific studies due to its potential applications in various fields. POB has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. Studies have also shown that POB has potential applications in the treatment of Alzheimer's disease and diabetes.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(12-8-4-5-9-13(12)21-17)16-18-10-14(20-16)11-6-2-1-3-7-11/h1-9,14,18H,10H2/b16-15+ |
InChIキー |
CPHFOCXVKKOFFJ-FOCLMDBBSA-N |
異性体SMILES |
C1C(O/C(=C/2\C3=CC=CC=C3OC2=O)/N1)C4=CC=CC=C4 |
SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
正規SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)



![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)

